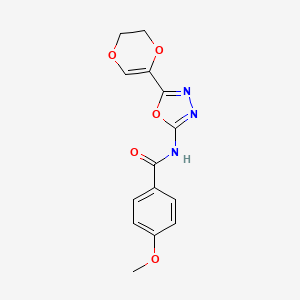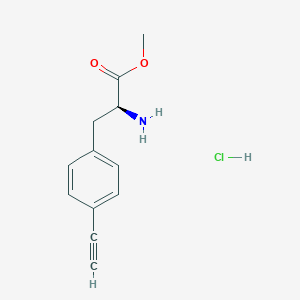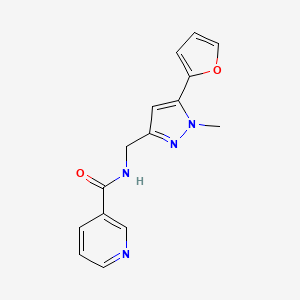
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
Vue d'ensemble
Description
“N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide” is a complex organic compound. It contains a 5,6-dihydro-1,4-dioxin-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-methoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 5,6-dihydro-1,4-dioxin-2-yl group, for example, contains a six-membered ring with two oxygen atoms . The 1,3,4-oxadiazol-2-yl group contains a five-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Optical Imaging Probes
The compound’s structure suggests potential use in optical imaging. Its derivatives could serve as imaging probes with long wavelengths, such as in the NIR-II region, which are advantageous for deep tissue penetration. This application is crucial for non-invasive medical diagnostics and research into biological systems .
Afterglow Imaging Substrates
Related compounds have been used as afterglow substrates in imaging. The unique structure of this compound, particularly the dioxin and oxadiazol rings, may contribute to prolonged afterglow effects, which are beneficial for high-contrast imaging in biomedical applications .
Bioluminescence and Chemiluminescence
The compound’s framework could be modified to create substrates for bioluminescence and chemiluminescence. These properties allow for imaging without the need for external light sources, reducing background noise and improving signal clarity in biological imaging .
Adaptive Optics Components
Components derived from this compound could be used in adaptive optics (AO) systems. These systems correct wavefront distortions in optical imaging, which is essential for high-resolution imaging in ophthalmology and microscopy .
Semiconducting Polymer Additives
The compound’s structure indicates potential use as an additive in semiconducting polymers. This could enhance the electrical properties of materials used in organic photovoltaics or organic light-emitting diodes (OLEDs) .
Diagnostic Dye Development
Due to its structural complexity, this compound could be used to develop diagnostic dyes. These dyes can be tailored for specific absorption and emission properties, useful in various assays and diagnostic tests .
Theranostic Agent Research
The compound may be researched as a theranostic agent, combining therapeutic and diagnostic capabilities. This dual function is particularly valuable in personalized medicine, where treatment and monitoring can occur simultaneously .
Drug Delivery System Design
Lastly, the compound’s structure could be functionalized to create novel drug delivery systems. Its ability to be modified could lead to targeted delivery mechanisms, enhancing the efficacy and reducing the side effects of therapeutic agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-19-10-4-2-9(3-5-10)12(18)15-14-17-16-13(22-14)11-8-20-6-7-21-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCATGRRINPCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330493 | |
| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | |
CAS RN |
851094-78-5 | |
| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2780231.png)

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)
![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)


![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)

![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)
![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)